Technical Support Center: (Rac)-Tanomastat In Vivo Experiments

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Compound of Interest					
Compound Name:	(Rac)-Tanomastat				
Cat. No.:	B3034476	Get Quote			

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using **(Rac)-Tanomastat** (also known as BAY 12-9566) in preclinical in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (Rac)-Tanomastat?

A1: **(Rac)-Tanomastat** is an orally bioavailable, non-peptidic biphenyl inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are zinc-dependent enzymes that degrade proteins in the extracellular matrix (ECM).[2][3] By inhibiting MMPs—specifically MMP-2, MMP-3, and MMP-9—Tanomastat prevents ECM degradation.[1][4] This mechanism can suppress tumor invasion, angiogenesis (the formation of new blood vessels), and metastasis.[2][4][5]

Q2: What is a recommended starting dose and administration route for in vivo mouse studies?

A2: A frequently cited effective dose in cancer models is 100 mg/kg, administered daily via oral gavage (p.o.).[1] Studies in neonatal mice for non-cancer applications have used 10 mg/kg and 30 mg/kg daily oral doses without observing toxicity.[6] The compound is orally bioavailable.[1] [2] For initial studies, a dose in the range of 30-100 mg/kg/day can be considered, depending on the model and desired therapeutic effect.

Q3: How should I prepare and formulate Tanomastat for oral administration?







A3: Tanomastat has limited aqueous solubility. A common method for in vivo preparation involves first dissolving the compound in a minimal amount of 100% Dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 25 mg/mL).[7] This stock solution is then further diluted with a vehicle like sterile saline to the final desired concentration for administration.[7] It is crucial to ensure the final concentration of DMSO administered to the animal is low and well-tolerated.

Q4: What type of anti-tumor activity should I expect?

A4: Tanomastat's primary activity is anti-invasive and anti-metastatic rather than directly cytotoxic.[1] Researchers should expect to see inhibition of tumor growth, a delay in tumor regrowth after primary tumor removal, and a significant reduction in the number and volume of metastases.[1][2] For example, in an MDA-MB-435 human mammary carcinoma xenograft model, a 100 mg/kg daily oral dose inhibited local tumor regrowth by 58% and reduced the volume of lung metastases by 88%.[2] It does not typically cause rapid regression of established primary tumors.

Q5: Are there any known toxicities at therapeutic doses in animal models?

A5: Preclinical studies have shown that Tanomastat is well-tolerated at effective doses. A study using a 100 mg/kg daily oral dose in a breast cancer orthotopic model reported no toxic effects. [1][2] Similarly, a study in neonatal mice using 10 mg/kg and 30 mg/kg daily did not report any in vivo toxicity.[6] However, as with any experimental compound, it is mandatory to monitor animals for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.

In Vivo Dosage and Efficacy Data

The following table summarizes quantitative data from preclinical studies.



Animal Model	Cancer/Dise ase Type	Dose	Route & Frequency	Key Outcomes	Citation(s)
Mouse	MDA-MB-435 Human Mammary Carcinoma Xenograft	100 mg/kg	p.o., daily	Inhibited local tumor regrowth by 58%; Inhibited lung metastases volume by 88%.	[2]
Mouse	Human Breast Cancer Orthotopic Model	100 mg/kg	p.o., daily for 7 weeks	Inhibited local tumor regrowth and lung metastases without causing toxic effects.	[1]
Neonatal BALB/c Mouse	EV-A71 Infection	10 mg/kg & 30 mg/kg	p.o., daily for 6 days	Achieved 85% protective therapeutic effect; alleviated clinical symptoms; no toxicity observed.	[6][7][8]

Experimental Protocols

Protocol: In Vivo Tumor Growth and Metastasis Inhibition Study

This protocol provides a general framework for assessing the efficacy of Tanomastat in a subcutaneous tumor xenograft model.



• Cell Culture & Implantation:

- Culture appropriate tumor cells (e.g., MDA-MB-435) under standard conditions.
- Harvest cells during the logarithmic growth phase.
- Inject 1x10⁶ to 5x10⁶ cells suspended in ~100 μL of serum-free medium or a mixture with Matrigel subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or Nude).

Animal Acclimation & Monitoring:

- Allow animals to acclimate for at least one week before the experiment begins.
- Monitor animals daily. Once tumors become palpable, begin measuring tumor volume 2-3 times per week using calipers. Tumor Volume (mm³) = (Length x Width²) / 2.

Drug Formulation:

- Prepare a stock solution of Tanomastat by dissolving it in 100% DMSO (e.g., 25 mg/mL).
 [7]
- On each treatment day, dilute the stock solution with sterile saline to the final target concentration (e.g., for a 100 mg/kg dose in a 20g mouse requiring 200 μL, the concentration would be 10 mg/mL). Ensure the final DMSO concentration is within a tolerable range for the animal.
- Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline.

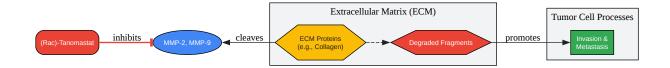
Treatment Phase:

- When average tumor volume reaches a predetermined size (e.g., 100-150 mm³),
 randomize animals into treatment and vehicle control groups (n=8-10 animals per group).
- Administer Tanomastat or vehicle control daily via oral gavage at the determined dose (e.g., 100 mg/kg).



- Continue to monitor tumor volume and body weight 2-3 times per week.
- Endpoint and Analysis:
 - The study endpoint may be a specific tumor volume (e.g., 1500 mm³), a predetermined time point, or the observation of humane endpoints.
 - At the endpoint, euthanize animals and carefully dissect the primary tumor and relevant organs (e.g., lungs) for metastatic analysis.
 - Weigh the primary tumor.
 - Count visible surface metastases on organs like the lungs. Tissues can be fixed in formalin for subsequent histological analysis.

Visual Guides and Workflows Tanomastat Mechanism of Action

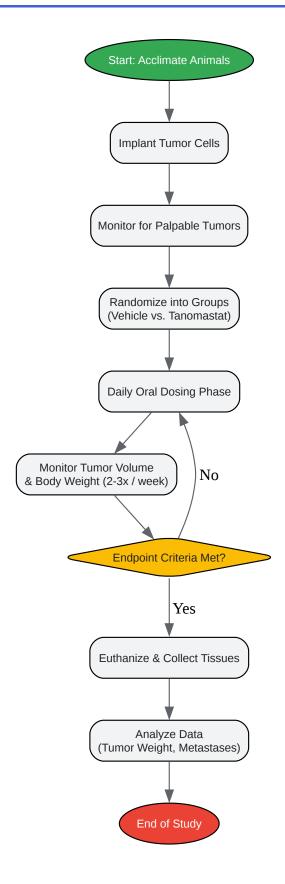


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Caption: Diagram of Tanomastat inhibiting Matrix Metalloproteinases (MMPs).

Standard In Vivo Experimental Workflow





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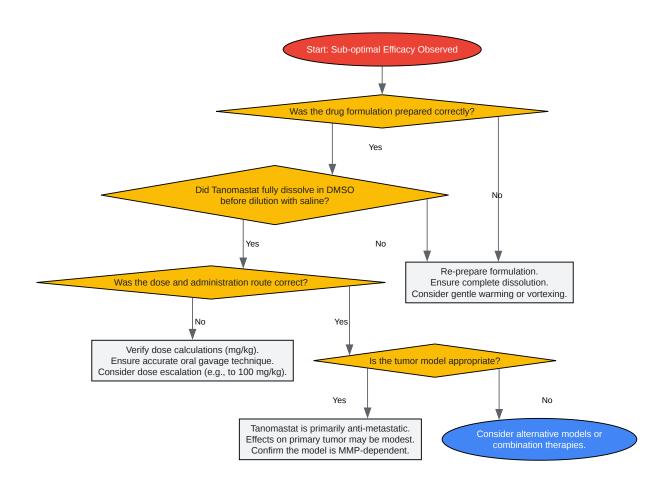
Caption: Standard workflow for an in vivo efficacy study.



Troubleshooting Guide

Problem: Sub-optimal or no efficacy observed.

This decision tree provides a logical flow for troubleshooting poor experimental outcomes.



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Caption: Troubleshooting decision tree for sub-optimal efficacy.



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